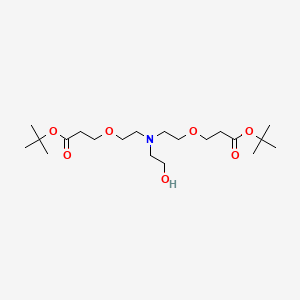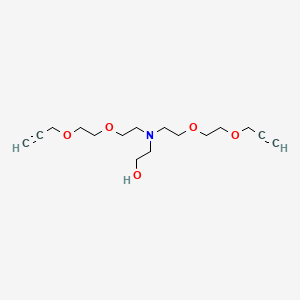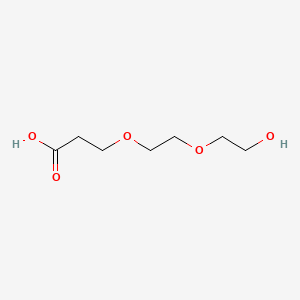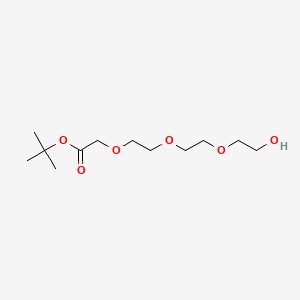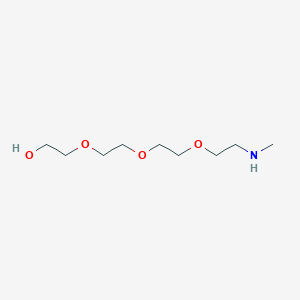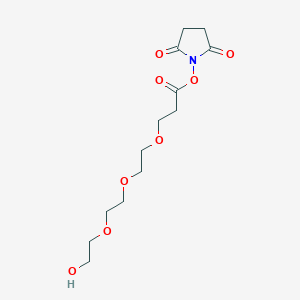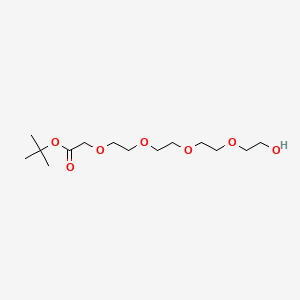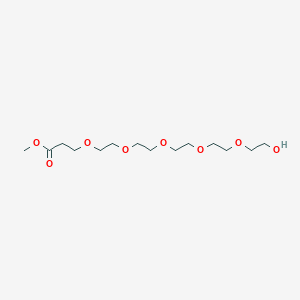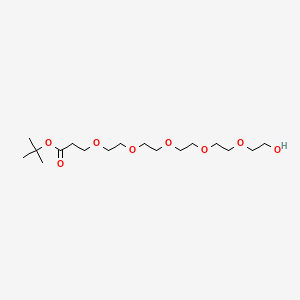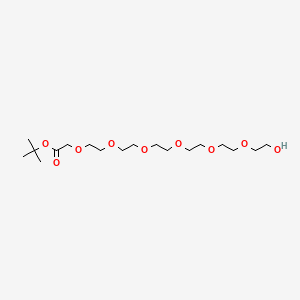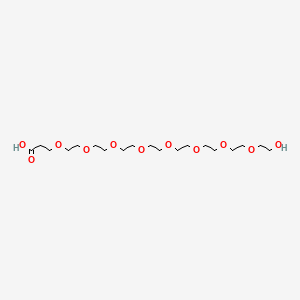
Imigliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imigliptin dihydrochloride is a novel and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, this compound dihydrochloride helps to increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, thereby improving glycemic control .
Vorbereitungsmethoden
The synthesis of imigliptin dihydrochloride involves several key steps. One of the synthetic routes includes the following steps :
Preparation of 3-nitropyridin-2,4-diol: This compound is dissolved in methanol, and isopropylamine is added. The mixture is heated to 50°C and reacted for 2 hours.
Formation of intermediate: The solvent is removed, and the residue is dissolved in phosphorus oxychloride (POCl3) and stirred at ambient temperature for 36 hours. The mixture is then poured into cold water, and the solid is filtered and dried.
Reduction and protection: The solid is dissolved in ethanol, and R-tert-butylpiperidin-3-yl-carbamate and triethylamine are added. The reaction is concentrated to afford a yellow solid. This solid is then mixed with zinc dust and ammonium chloride in a methanol/tetrahydrofuran mixture and stirred at ambient temperature. The product is purified through column chromatography.
Final steps: The product is dissolved in tetrahydrofuran, and a solution of triphosgene and triethylamine is added at -10°C. The reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography to afford the final product.
Analyse Chemischer Reaktionen
Imigliptin dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the intermediate is reduced to an amine using zinc dust and ammonium chloride.
Substitution: The hydroxyl groups are substituted with other functional groups during the synthesis process.
Cyclization: The formation of the pyridinylimidazolone ring structure involves cyclization reactions.
Common reagents used in these reactions include isopropylamine, POCl3, zinc dust, ammonium chloride, triphosgene, and triethylamine. The major products formed from these reactions are intermediates that eventually lead to the final this compound dihydrochloride compound .
Wissenschaftliche Forschungsanwendungen
Imigliptin-Dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin:
Diabetes-Behandlung: Als DPP-4-Inhibitor wird es hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt, um die glykämische Kontrolle zu verbessern.
Pharmakokinetische Studien: Die Forschung zur Pharmakokinetik von this compound-Dihydrochlorid hilft, seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen.
Kombinationstherapie: Studien haben den Einsatz von this compound-Dihydrochlorid in Kombination mit anderen Antidiabetika untersucht, um die therapeutische Wirksamkeit zu verbessern.
5. Wirkmechanismus
This compound-Dihydrochlorid übt seine Wirkung aus, indem es das DPP-4-Enzym hemmt. Diese Hemmung verhindert den Abbau von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und glucoseabhängigem insulinotropen Polypeptid (GIP). Diese Hormone erhöhen die Insulinsekretion und senken den Glukagon-Spiegel in glucosabhängiger Weise, was zu einer verbesserten glykämischen Kontrolle führt. Die beteiligten molekularen Ziele sind das DPP-4-Enzym und die Inkretin-Hormone .
Wirkmechanismus
Imigliptin dihydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control. The molecular targets involved are the DPP-4 enzyme and the incretin hormones .
Vergleich Mit ähnlichen Verbindungen
Imigliptin-Dihydrochlorid wird mit anderen DPP-4-Inhibitoren wie Sitagliptin, Saxagliptin und Linagliptin verglichen. Obwohl all diese Verbindungen denselben Wirkmechanismus teilen, weist this compound-Dihydrochlorid einzigartige strukturelle Merkmale auf, die zu seinen spezifischen pharmakokinetischen und pharmakodynamischen Eigenschaften beitragen können . Ähnliche Verbindungen umfassen:
- Sitagliptin
- Saxagliptin
- Linagliptin
Jede dieser Verbindungen hat ein eigenes einzigartiges Profil in Bezug auf Wirksamkeit, Sicherheit und Pharmakokinetik, was this compound-Dihydrochlorid zu einer wertvollen Ergänzung der Klasse der DPP-4-Inhibitoren macht.
Eigenschaften
CAS-Nummer |
1314944-07-4 |
|---|---|
Molekularformel |
C21H24N6O |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
UWSKGQJKQNVRJZ-QGZVFWFLSA-N |
SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |
Isomerische SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N |
Kanonische SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Imigliptin Dihydrochloride; Imigliptin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


